molecular formula C13H18ClNO2 B8181476 (S)-2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid hydrochloride

(S)-2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid hydrochloride

Cat. No.: B8181476
M. Wt: 255.74 g/mol
InChI Key: VBOQDSIVTOWQHV-YDALLXLXSA-N
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Description

(S)-2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid hydrochloride is a chiral amino acid derivative This compound is of interest due to its unique structure, which includes a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5,6,7,8-tetrahydronaphthalene.

    Functionalization: The tetrahydronaphthalene is functionalized to introduce the amino group.

    Amino Acid Formation: The amino group is then protected, and the compound is subjected to a Strecker synthesis to introduce the amino acid functionality.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration and reduction steps, as well as automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the tetrahydronaphthalene moiety.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(S)-2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies of enzyme-substrate interactions due to its chiral nature.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The tetrahydronaphthalene moiety allows the compound to fit into hydrophobic pockets of proteins, while the amino acid functionality can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid hydrochloride is unique due to its chiral center and the presence of both an amino acid and a tetrahydronaphthalene moiety. This combination of features allows it to interact with a wide range of biological targets and makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

(2S)-2-amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10;/h3,5-6,12H,1-2,4,7-8,14H2,(H,15,16);1H/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOQDSIVTOWQHV-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C=CC=C2C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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